3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family. This compound is known for its versatile biological activities and has garnered interest in various fields such as pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent, along with primary amines . The reaction conditions are usually mild, and the process can be executed on a gram scale with high yields .
Industrial Production Methods
Industrial production methods for this compound often involve the use of metal-free chalcogenation reactions. These methods are operationally simple and proceed under mild reaction conditions, highlighting broad functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or introduce hydrogen into the molecule.
Substitution: Common reagents for substitution reactions include aryl sulfonyl chlorides and sulfonyl hydrazides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like aryl sulfonyl chlorides and sulfonyl hydrazides are used under mild conditions.
Major Products
The major products formed from these reactions include various derivatives with functional groups such as sulfenyl and selenyl groups .
Scientific Research Applications
3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it acts as a CXCR3 antagonist, inhibiting the CXCR3 receptor and thereby modulating immune responses . Additionally, it inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
- Thieno[3,2-d]pyrimidine derivatives
Uniqueness
3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of ethyl and trimethyl groups, which contribute to its distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its broad range of applications in different fields further highlight its uniqueness.
Properties
CAS No. |
88491-58-1 |
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Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-ethyl-2,6,9-trimethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C13H16N2O/c1-5-11-10(4)14-12-8(2)6-7-9(3)15(12)13(11)16/h6-7H,5H2,1-4H3 |
InChI Key |
HVFFRYIGIYQONV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C(=CC=C(N2C1=O)C)C)C |
Origin of Product |
United States |
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